2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
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Overview
Description
2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Substitution Reactions: Introduction of the methyl and trimethoxyphenyl groups through electrophilic aromatic substitution.
Amidation: The carboxamide group can be introduced via an amidation reaction using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its structural complexity and biological activity.
Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition or receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylpyridine-3-carboxamide: Lacks the trimethoxyphenyl group, potentially altering its biological activity.
6-(4-Methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide: Similar structure but with different substitution patterns.
Uniqueness
The unique combination of substituents in 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide may confer distinct biological properties, making it a valuable compound for further study.
Biological Activity
The compound 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a pyridine derivative that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound generally involves the reaction of appropriate pyridine derivatives with various substituents. A common synthetic route includes the use of phosphorous oxychloride in the presence of substituted phenolic compounds to yield the desired carboxamide structure. This method allows for the introduction of methoxy and methyl groups at specific positions on the aromatic rings, which are crucial for biological activity.
Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, pyridine derivatives have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. The presence of methoxy groups on the phenyl rings enhances this inhibitory effect by increasing lipophilicity and improving binding affinity to tubulin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses antibacterial and antifungal activities against various strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of pyridine derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
- Anticancer Activity : A study investigating a series of pyridine derivatives found that those with methoxy substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines. The structure-activity relationship (SAR) indicated that increased substitution at the 3 and 5 positions on the phenyl rings correlated with enhanced cytotoxicity .
- Antimicrobial Testing : In a comparative study, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a significant zone of inhibition, suggesting effective antimicrobial properties .
- Neuroprotection : A recent investigation into neuroprotective agents highlighted that this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative conditions .
Research Findings Summary Table
Properties
IUPAC Name |
2-methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-13-6-8-15(9-7-13)18-12-17(21(23(24)26)14(2)25-18)16-10-19(27-3)22(29-5)20(11-16)28-4/h6-12H,1-5H3,(H2,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKQAWSTIRPCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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